Welcome to the BenchChem Online Store!
molecular formula C12H7ClN2O B8543604 4-Chloro-5-phenylfuro[2,3-d]pyrimidine

4-Chloro-5-phenylfuro[2,3-d]pyrimidine

Cat. No. B8543604
M. Wt: 230.65 g/mol
InChI Key: IXKZXFQULLZVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776867B2

Procedure details

Into a 100 mL round bottom flask was placed 5-phenylfuro[2,3-d]benzopyrimidin-4 (3H)-one (1.12 g, 5.3 mmol) and benzene (75 mL). The flask was equipped with a stir bar, reflux condenser, and Dean-Stark trap, and the reaction was allowed to reflux with stirring for 1 hour azeotropically removing the water formed. The reaction was cooled to room temperature. Phosphorus oxychloride was added (2.43 g, 15.9 mmol) dropwise, the flask equipped with a reflux condenser and the reaction was heated at reflux for 20 hours with stirring.
Name
5-phenylfuro[2,3-d]benzopyrimidin-4 (3H)-one
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2C(=O)[C:11]34[CH2:18][CH2:17][O:16][C:12]3=[N:13][CH:14]=[N:15][C:10]4=CC=2)C=CC=CC=1.P(Cl)(Cl)([Cl:23])=O.[CH:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[Cl:23][C:10]1[C:11]2[C:18]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[CH:17][O:16][C:12]=2[N:13]=[CH:14][N:15]=1

Inputs

Step One
Name
5-phenylfuro[2,3-d]benzopyrimidin-4 (3H)-one
Quantity
1.12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C2C3(C(=NC=N2)OCC3)C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
azeotropically removing the water
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C2=C(N=CN1)OC=C2C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.